2,4-Dichloro-N-(4-methoxyphenethyl)aniline
Overview
Description
2,4-Dichloro-N-(4-methoxyphenethyl)aniline is a chemical compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 g/mol . It is used primarily in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of two chlorine atoms, a methoxy group, and a phenethylamine moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines.
Substitution: The final step involves the substitution of chlorine atoms with the desired functional groups.
Industrial production methods often employ similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled temperatures to facilitate the reactions efficiently .
Chemical Reactions Analysis
2,4-Dichloro-N-(4-methoxyphenethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dichloro-N-(4-methoxyphenethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(4-methoxyphenethyl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .
Comparison with Similar Compounds
2,4-Dichloro-N-(4-methoxyphenethyl)aniline can be compared with other similar compounds, such as:
2,4-Dichloro-N-(4-methoxyphenyl)aniline: Similar in structure but lacks the phenethyl group.
2,4-Dichloro-N-(4-methoxyphenethyl)amine: Similar but lacks the aniline group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-19-13-5-2-11(3-6-13)8-9-18-15-7-4-12(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUKSLQVRMVRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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